富马酸亚铁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

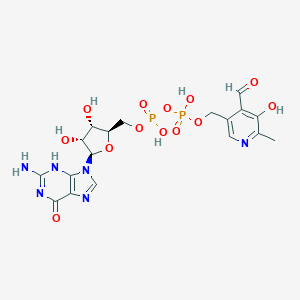

富马酸亚铁是富马酸的铁(II)盐,化学式为C₄H₂FeO₄。它通常用作铁补充剂来治疗和预防缺铁性贫血。 该化合物呈红橙色粉末,以其高铁含量而闻名,使其成为人体有效的铁来源 .

科学研究应用

富马酸亚铁在科学研究中具有广泛的应用:

化学: 用作各种化学反应和涉及铁化合物的研究中的试剂。

生物学: 研究其在铁代谢中的作用及其对生物系统的影响。

作用机制

富马酸亚铁通过提供铁来发挥作用,铁是血红蛋白、肌红蛋白和各种酶的产生所必需的。来自富马酸亚铁的铁在十二指肠和上空肠吸收,在那里它与转铁蛋白结合并被输送到骨髓用于血红蛋白合成。 这一过程有助于形成健康的红血球,从而缓解缺铁性贫血的症状 .

类似化合物:

硫酸亚铁: 另一种铁补充剂,具有不同的阴离子(硫酸根)并且每剂量的铁含量较低。

葡萄糖酸亚铁: 含有铁和葡萄糖酸,具有不同的溶解度和吸收特性。

双甘氨酸亚铁: 一种螯合形式的铁,具有更高的生物利用度和更少的胃肠道副作用.

富马酸亚铁的独特性: 富马酸亚铁因其高铁含量和治疗缺铁性贫血的有效性而独一无二。 与其他铁补充剂相比,它也相对耐受性好,使其成为许多患者的首选 .

未来方向

生化分析

Biochemical Properties

Ferrous fumarate plays a crucial role in biochemical reactions. It is necessary for the production of hemoglobin . Hemoglobin carries oxygen through your blood to tissues and organs. Myoglobin helps your muscle cells store oxygen . Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Cellular Effects

Ferrous fumarate has significant effects on various types of cells and cellular processes. It is used to treat iron deficiency anemia, a lack of red blood cells caused by having too little iron in the body . The major activity of supplemental iron is in the prevention and treatment of iron deficiency anemia . Iron has putative immune-enhancing, anticarcinogenic and cognition-enhancing activities .

Molecular Mechanism

Ferrous fumarate exerts its effects at the molecular level. Iron is necessary for the production of hemoglobin . Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia . The second phase may occur at 6-24 hours after ingestion and is characterized by a temporary remission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferrous fumarate change over time. Hemoglobin usually increases within 2-3 weeks of starting iron supplementation . Therapeutic doses of iron should increase hemoglobin levels by 0.7-1.0 g/dL per week .

Dosage Effects in Animal Models

The effects of Ferrous fumarate vary with different dosages in animal models. In a study, low-dose oral ferrous fumarate increased histologic colitis scores in DSS-induced colitis in Wistar rats .

Metabolic Pathways

Ferrous fumarate is involved in several metabolic pathways. It is converted to malate by the enzyme fumarate hydratase . Both groups observed that pharmacological or genetic inhibition of fumarate hydratase increased the intracellular levels of fumarate .

Transport and Distribution

Ferrous fumarate is transported and distributed within cells and tissues. After iron is ionized, most of it is absorbed by mucosal cells in the duodenum and upper jejunum . In cases of overdose, the entire intestinal tract may absorb iron .

Subcellular Localization

Fumarase, a mitochondrial matrix protein, is previously indicated to be present in substantial amounts in the cytosol as well . Pharmacological inhibition or genetic ablation of FH led to increased fumarate levels and downstream suppression of mitochondrial respiration .

准备方法

合成路线和反应条件: 富马酸亚铁可以通过在水性介质中使富马酸与硫酸亚铁反应来合成。该反应通常涉及将混合物加热到约100°C并保持该温度一段时间,以确保反应完全进行。 然后过滤、洗涤和干燥产物以获得纯富马酸亚铁 .

工业生产方法: 在工业环境中,富马酸亚铁是通过将富马酸溶解在水中,然后加入七水硫酸亚铁来生产的。将混合物加热到100°C,然后加入二氧化硫脲以促进反应。 然后通过过滤和干燥分离得到的富马酸亚铁 .

反应类型:

氧化: 富马酸亚铁可以发生氧化反应生成富马酸铁。

还原: 在特定条件下,它可以被还原回其元素铁形式。

取代: 富马酸亚铁可以参与取代反应,其中富马酸根离子被其他阴离子取代。

常用试剂和条件:

氧化剂: 过氧化氢或高锰酸钾可用于氧化富马酸亚铁。

还原剂: 氢气或硼氢化钠可以还原富马酸亚铁。

取代反应: 各种酸或碱可以促进取代反应。

主要生成产物:

氧化: 富马酸铁。

还原: 元素铁。

取代: 取决于取代阴离子的各种铁盐.

相似化合物的比较

Ferrous sulfate: Another iron supplement with a different anion (sulfate) and lower iron content per dose.

Ferrous gluconate: Contains iron and gluconic acid, with different solubility and absorption characteristics.

Ferrous bisglycinate: A chelated form of iron with higher bioavailability and fewer gastrointestinal side effects.

Uniqueness of Ferrous Fumarate: Ferrous fumarate is unique due to its high iron content and effectiveness in treating iron deficiency anemia. It is also relatively well-tolerated compared to other iron supplements, making it a preferred choice for many patients .

属性

| { "Design of the Synthesis Pathway": "Ferrous fumarate can be synthesized by reacting ferrous sulfate with fumaric acid.", "Starting Materials": [ "Ferrous sulfate", "Fumaric acid", "Water" ], "Reaction": [ "Dissolve 87.7 g of ferrous sulfate heptahydrate in 500 mL of water", "Add 50 g of fumaric acid to the solution and stir until dissolved", "Heat the mixture to 70°C and maintain at this temperature for 2 hours", "Allow the mixture to cool to room temperature and filter the resulting Ferrous fumarate crystals", "Wash the crystals with cold water and dry them in a vacuum oven at 60°C for 24 hours" ] } | |

| Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. | |

CAS 编号 |

141-01-5 |

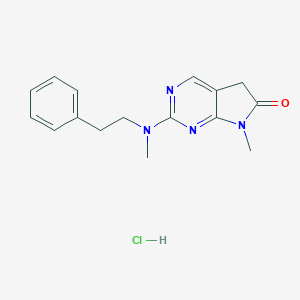

分子式 |

C4H4O4.Fe C4H4FeO4 |

分子量 |

171.92 g/mol |

IUPAC 名称 |

(E)-but-2-enedioic acid;iron |

InChI |

InChI=1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |

InChI 键 |

OOPLWEDSEDELIX-TYYBGVCCSA-N |

手性 SMILES |

C(=C/C(=O)O)\C(=O)O.[Fe] |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Fe+2] |

规范 SMILES |

C(=CC(=O)O)C(=O)O.[Fe] |

| 7705-12-6 141-01-5 14451-00-4 |

|

相关CAS编号 |

7705-12-6 |

同义词 |

(2E)-2-Butenedioic Acid Iron(2+) Salt; Fumaric Acid Iron(2+) Salt (1:1); _x000B_Iron Fumarate (Fe(O4C4H2)); Cpiron; Erco-Fer; Ercoferrol; Feostat; Fepstat; Feroton; Ferrofume; Ferronat; Ferrone; Ferrotemp; Ferrous Fumarate; Ferrum; Fersamal; Firon_x000B_Fresamal; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。